1-(2-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(2-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Thieno[3,2-d]pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For example, the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from dialkylaminopyrimidine diones by intramolecular addition showcases the chemical reactivity and potential for generating complex heterocyclic compounds (Majumdar & Mukhopadhyay, 2003). Such synthetic versatility is crucial for the development of novel compounds with potential therapeutic applications.
Biological Activities and Potential Therapeutic Uses
Thieno[3,2-d]pyrimidine derivatives have shown a range of biological activities, indicating their potential in drug discovery and pharmacological research. For instance, compounds with the thieno[3,2-d]pyrimidine core have been identified as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor, suggesting their potential in treating sex-hormone-dependent diseases (Sasaki et al., 2003). This highlights the therapeutic relevance of thieno[3,2-d]pyrimidine derivatives in addressing conditions that involve hormonal pathways.
Molecular Design and Optimization
Research on thieno[3,2-d]pyrimidine derivatives also emphasizes the importance of molecular design and optimization in developing compounds with improved pharmacological profiles. For example, modifications at specific positions of the thieno[3,2-d]pyrimidine ring have been instrumental in enhancing the biological activity and reducing undesirable interactions, such as cytochrome P450 (CYP) inhibitory activity, thereby improving the compound's efficacy and safety profile (Miwa et al., 2011).
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18-4-2-3-5-21(18)17-28-22-10-15-34-23(22)25(31)29(26(28)32)16-19-6-8-20(9-7-19)24(30)27-11-13-33-14-12-27/h2-5,10,15,19-20H,6-9,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYALGPLDQTUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)N5CCOCC5)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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